2-羟基-3-甲氧基苯甲酸、2-羟基-3-甲氧基苯甲酸、铜盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

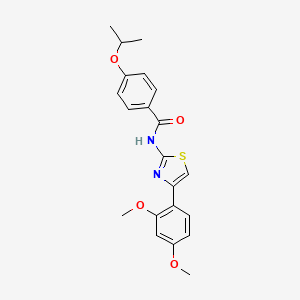

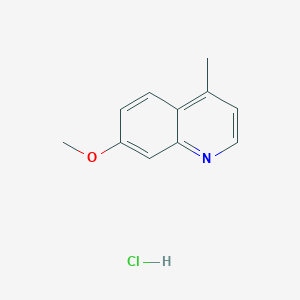

2-Hydroxy-3-methoxybenzoic acid, also known as 3-Methoxysalicylic acid, is an organic compound with the linear formula CH3OC6H3(OH)CO2H . It has a molecular weight of 168.15 . This compound is used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography . It was also used in large-scale synthesis of 7-methoxy-3 (2 H)-benzofuranone .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methoxybenzoic acid consists of a benzene ring with a methoxy group (-OCH3) and a hydroxy group (-OH) attached to it, along with a carboxylic acid group (-COOH) . The exact structure of the copper salt of this compound is not available in the sources I found.Chemical Reactions Analysis

2-Hydroxy-3-methoxybenzoic acid has been used in the synthesis of 7-methoxy-3 (2 H)-benzofuranone . Further details about its chemical reactions are not available in the sources I found.Physical And Chemical Properties Analysis

2-Hydroxy-3-methoxybenzoic acid is a powder with a melting point of 147-150 °C (lit.) . Its SMILES string is COc1cccc (C (O)=O)c1O .科学研究应用

Chromatography Internal Standard

2-Hydroxy-3-methoxybenzoic acid is used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography .

Organic Synthesis

This compound is utilized in the large-scale synthesis of 7-methoxy-3 (2 H)-benzofuranone, which is an important intermediate in organic synthesis .

作用机制

Target of Action

The primary target of 2-Hydroxy-3-methoxybenzoic acid, also known as 3-Methoxysalicylic acid , is the high affinity IgE receptor (FcεRI) on the surface of mast cells . Mast cells play a crucial role in IgE-mediated allergic reactions, such as asthma, atopic dermatitis, and rhinitis .

Mode of Action

2-Hydroxy-3-methoxybenzoic acid interacts with its target, the FcεRI receptor, by modulating the signaling pathways downstream of this receptor . This modulation suppresses the mast cell-mediated allergic inflammatory response .

Biochemical Pathways

The compound affects the FcεRI signaling pathway, which is involved in the activation of mast cells during an allergic response . By modulating this pathway, 2-Hydroxy-3-methoxybenzoic acid can attenuate the allergic reaction mediated by mast cells .

Pharmacokinetics

It’s known that the compound has been used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-Hydroxy-3-methoxybenzoic acid’s action include the suppression of the mast cell-mediated allergic inflammatory response . This is achieved by blocking the signaling pathways downstream of the FcεRI receptor on the surface of mast cells .

Action Environment

It’s worth noting that the compound’s melting point is 147-150°c (lit) , suggesting that it is stable under normal environmental conditions.

安全和危害

属性

IUPAC Name |

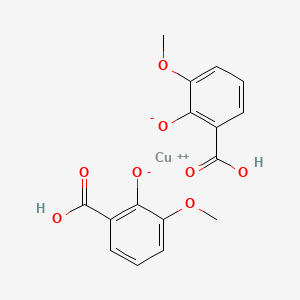

copper;2-carboxy-6-methoxyphenolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O4.Cu/c2*1-12-6-4-2-3-5(7(6)9)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYMYCVWGPOAJO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[O-])C(=O)O.COC1=CC=CC(=C1[O-])C(=O)O.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14CuO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)

![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)

![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2930745.png)

![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)

![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)

![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)